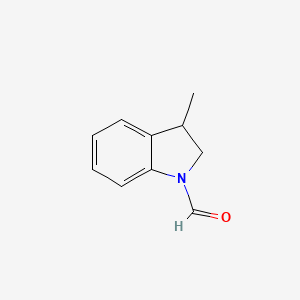
3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde
Cat. No. B8694341
Key on ui cas rn:
83976-28-7
M. Wt: 161.20 g/mol
InChI Key: CCALERLRZIKVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888384B2
Procedure details


Indoline (23.3 g, 175 mmol) with formic acid (11.5 ml, 305 mmol) was refluxed in toluene (250 mL) with a Dean-Stark trap to collect the formed water. After 1 h of reflux, 6 mL of water was tapped off and the reaction mixture was cooled to RT, some greenish solid was formed in the mixture. Water (250 mL) was added and the organic layer was washed with another portion of water (250 mL) and with brine (250 mL), dried over Na2SO4, filtered and evaporated to dryness. Yield: 22.5 g (80% of a yellow oil, identified as 3 by 1H-NMR. This crude material was crystallized from 2-propanol, the formed crystals were collected by filtration and washed with 2-propanol. Yield: 3.0 g (11%). The mother liquor was evaporated to dryness and the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1). Yield: 15.5 g (55%) of a yellowish oil that crystallized upon standing. The two portions were combined and used as such in the next step.




Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:10]([OH:12])=O.O.[C:14]1(C)C=CC=CC=1>>[CH3:14][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH:10]=[O:12])[CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect the formed water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h of reflux
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
some greenish solid was formed in the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with another portion of water (250 mL) and with brine (250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This crude material was crystallized from 2-propanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the formed crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Yield: 15.5 g (55%) of a yellowish oil that crystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CN(C2=CC=CC=C12)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
